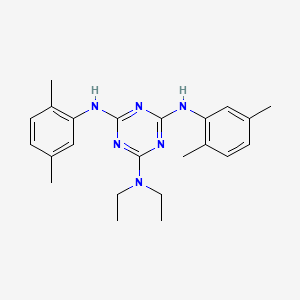
N~4~,N~6~-bis(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N6-BIS(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N6-BIS(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves the reaction of 2,5-dimethylphenylamine with diethylamine in the presence of a triazine precursor. The reaction conditions often include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: For efficient and consistent production.
Purification steps: Including crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N4,N6-BIS(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups on the phenyl rings or triazine core are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted triazines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer or anti-microbial activities.
Industry: Used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which N4,N6-BIS(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- N4,N6-BIS(2,5-DIMETHYLPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE
- N4,N6-BIS(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4,6-DIAMINE
Uniqueness
N4,N6-BIS(2,5-DIMETHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE stands out due to its specific substitution pattern on the triazine core and the phenyl rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C23H30N6 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-N,6-N-bis(2,5-dimethylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H30N6/c1-7-29(8-2)23-27-21(24-19-13-15(3)9-11-17(19)5)26-22(28-23)25-20-14-16(4)10-12-18(20)6/h9-14H,7-8H2,1-6H3,(H2,24,25,26,27,28) |
InChI Key |
JOCYUWRLKBRQRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)C)C)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















